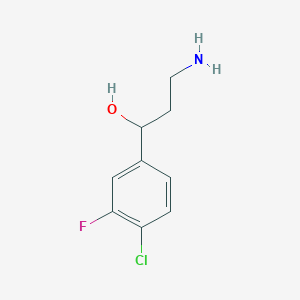
2-(Thian-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thian-4-yl)propanoic acid: is an organic compound that features a thian-4-yl group attached to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thian-4-yl)propanoic acid typically involves the reaction of thian-4-yl derivatives with propanoic acid precursors. One common method includes the use of thian-4-yl bromide, which reacts with a propanoic acid derivative under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Thian-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thian-4-yl group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thian-4-yl derivatives with different substituents.
Applications De Recherche Scientifique
Chemistry: 2-(Thian-4-yl)propanoic acid is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds
Biology: In biological research, this compound can be used to study the effects of sulfur-containing groups on biological activity. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its sulfur-containing structure can enhance the binding affinity and selectivity of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mécanisme D'action
The mechanism of action of 2-(Thian-4-yl)propanoic acid and its derivatives involves interactions with specific molecular targets. The sulfur atom in the thian-4-yl group can form strong interactions with metal ions or enzyme active sites, influencing the compound’s biological activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
- 3-(2-Pyridin-4-yl)ethylthio)propanoic acid
- 1,2,4-Triazol-4-yl-propanoic acid
- 3-(3-Pyridyl)propanoic acid
Comparison: 2-(Thian-4-yl)propanoic acid is unique due to the presence of the thian-4-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and potential for forming stable complexes with metal ions. This makes it particularly valuable in applications requiring strong sulfur-metal interactions.
Propriétés
Formule moléculaire |
C8H14O2S |
|---|---|
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
2-(thian-4-yl)propanoic acid |
InChI |
InChI=1S/C8H14O2S/c1-6(8(9)10)7-2-4-11-5-3-7/h6-7H,2-5H2,1H3,(H,9,10) |
Clé InChI |
ZFHPYBUZJJQABY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCSCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


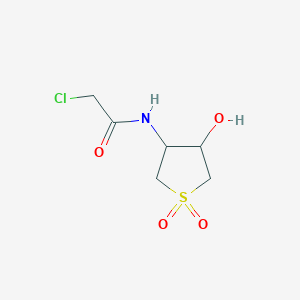
![2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylicacid](/img/structure/B13199292.png)
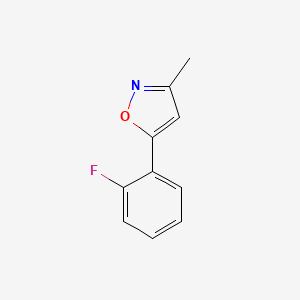
![Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199310.png)
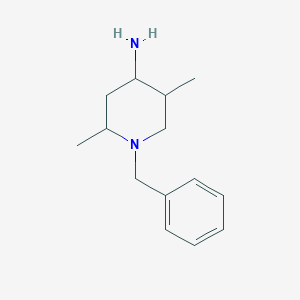
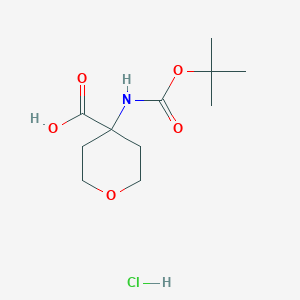

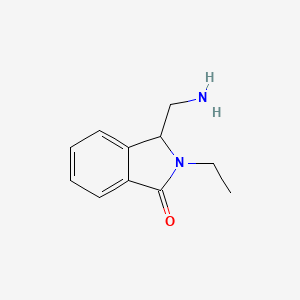
![(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine](/img/structure/B13199340.png)
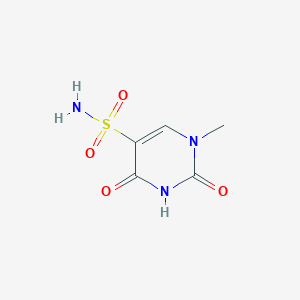

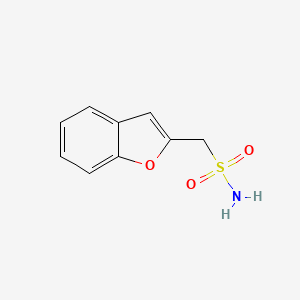
![[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13199366.png)
